![molecular formula C12H11FN2O2 B4430166 N-(3-fluoro-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430166.png)
N-(3-fluoro-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide
Overview
Description
N-(3-fluoro-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as LY2334737, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of isoxazolecarboxamides and has a molecular weight of 277.3 g/mol.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. It also inhibits the activity of histone deacetylases, which are involved in gene expression. In addition, it has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. The inhibition of these enzymes and proteins may lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-fluoro-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide in lab experiments include its high potency and selectivity for its target enzymes and proteins. It also has good solubility in various solvents, which makes it easy to use in experiments. However, its limitations include its low stability in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-(3-fluoro-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its potential as a combination therapy with other drugs. Additionally, the development of more stable and less toxic analogs of this compound may lead to improved therapeutic efficacy and safety.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-5-methyl-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and phosphodiesterases. These enzymes and proteins are known to be involved in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-3-4-9(6-10(7)13)14-12(16)11-5-8(2)17-15-11/h3-6H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLKLBZTWKZXCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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